molecular formula C14H18N2O5 B4264250 5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid

5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid

Cat. No. B4264250
M. Wt: 294.30 g/mol
InChI Key: IXDFXFHQRQMHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid, also known as E64, is a potent inhibitor of cysteine proteases. It was first discovered in 1971 and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, leading to a decrease in proteolytic activity. This compound has been shown to be highly selective for cysteine proteases, with little to no effect on other proteases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can improve the survival of animals with sepsis and reduce the progression of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively study the function of these enzymes without affecting other proteases. However, this compound has some limitations, including its irreversibility and potential off-target effects. Researchers must carefully consider these limitations when designing experiments using this compound.

Future Directions

There are many potential future directions for research on 5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid. One area of interest is the development of more specific and potent inhibitors of cysteine proteases. Another area of interest is the use of this compound in combination with other drugs to treat diseases such as cancer and inflammation. Additionally, the role of cysteine proteases in aging and neurodegenerative diseases is an area of active research that may benefit from the use of this compound as a tool.

Scientific Research Applications

5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. Cysteine proteases are enzymes that play important roles in protein degradation, immune response, and apoptosis. This compound has been shown to inhibit the activity of cysteine proteases in vitro and in vivo, making it a valuable tool to study their function.

properties

IUPAC Name

5-[2-(3-ethoxybenzoyl)hydrazinyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-21-11-6-3-5-10(9-11)14(20)16-15-12(17)7-4-8-13(18)19/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDFXFHQRQMHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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